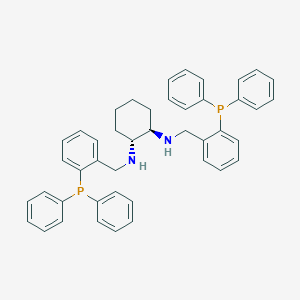

(1R,2R)-N1,N2-Bis(2-(diphénylphosphino)benzyl)cyclohexane-1,2-diamine

Vue d'ensemble

Description

“(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the CAS number 174758-63-5 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C44H44N2P2. The molecular weight is 662.8 g/mol .Physical And Chemical Properties Analysis

The compound is a solid and has a yellow color . It has a melting point of >300°C and a predicted boiling point of 749.8±60.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a predicted pKa of 9.75±0.40 . The compound is air sensitive .Applications De Recherche Scientifique

Réaction de couplage croisé de Buchwald-Hartwig

Ce composé est utilisé comme ligand dans la réaction de couplage croisé de Buchwald-Hartwig, qui forme des liaisons carbone-azote. Les groupes phosphine chiraux du ligand facilitent le couplage des halogénures d'aryle avec les amines, produisant des arylamines qui sont essentielles dans les produits pharmaceutiques et les produits agrochimiques .

Réaction de Heck

Dans la réaction de Heck, ce ligand aide au couplage catalysé par le palladium des halogénures d'aryle avec les alcènes pour former des alcènes substitués. Cette réaction est largement utilisée dans la synthèse de produits chimiques fins et de matériaux en raison de sa tolérance à divers groupes fonctionnels .

Couplage de Hiyama

Le composé sert de ligand dans les réactions de couplage de Hiyama, où il soutient la formation de liaisons carbone-carbone entre les silanes d'aryle ou de vinyle et les halogénures. Cette méthode est particulièrement précieuse pour construire des architectures moléculaires complexes en synthèse organique .

Couplage de Negishi

En tant que ligand dans le couplage de Negishi, il facilite le couplage croisé des composés de zinc alkyle ou aryle avec les halogénures d'aryle ou de vinyle. Cette réaction est essentielle pour former des biaryles et des styrènes, qui sont des structures clés dans l'électronique organique et les produits pharmaceutiques .

Couplage de Sonogashira

Dans le couplage de Sonogashira, le ligand est utilisé pour coupler les alcynes terminaux avec les halogénures d'aryle ou de vinyle. Les composés contenant des alcynes qui en résultent ont des applications dans le développement de nouveaux matériaux, produits pharmaceutiques et produits agrochimiques .

Couplage de Suzuki-Miyaura

Ce ligand est également utilisé dans le couplage de Suzuki-Miyaura pour faciliter le couplage croisé catalysé par le palladium des acides boroniques d'aryle ou de vinyle avec les halogénures d'aryle ou de vinyle. La réaction est très polyvalente et est utilisée pour synthétiser des biphényles, des stilbènes et des polyoléfines, qui sont importants en science des matériaux et en développement de médicaments .

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.

Mode of Action

As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .

Biochemical Pathways

As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .

Pharmacokinetics

Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .

Avantages Et Limitations Des Expériences En Laboratoire

The use of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine in laboratory experiments has several advantages. (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. This makes it easy to use in laboratory experiments. Additionally, (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand, which makes it useful for asymmetric reactions.

However, there are also some limitations to using (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine in laboratory experiments. (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is not very stable in air and light, so it must be stored properly to prevent decomposition. Additionally, (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is not very soluble in water, so it must be used in a solvent that is compatible with the reaction.

Orientations Futures

There are a variety of potential future directions for research involving (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine. One potential avenue of research is to explore the use of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine as a ligand in other types of reactions, such as oxidation and reduction reactions. Additionally, research could be done on the biochemical and physiological effects of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, as well as its potential use in the synthesis of new materials. Finally, research could be done on the development of new methods for the synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, such as the use of enzymatic catalysis.

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

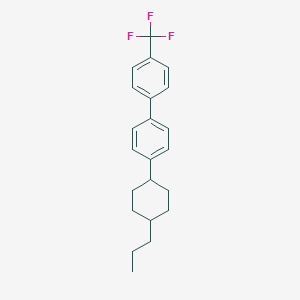

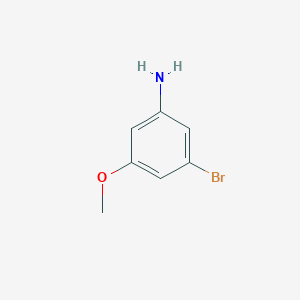

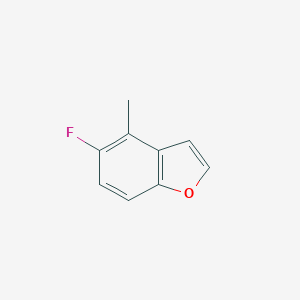

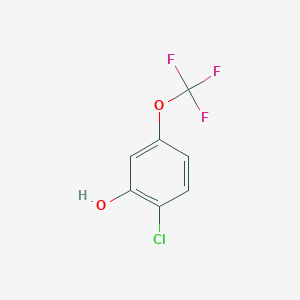

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B176944.png)

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)